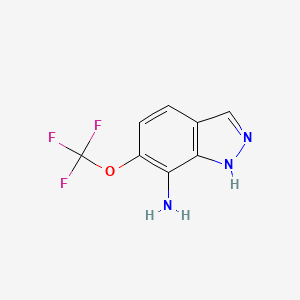

6-(trifluoromethoxy)-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N3O |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

6-(trifluoromethoxy)-1H-indazol-7-amine |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14) |

InChI Key |

HAYGVZDUOXTYCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Substituted Indazolamines

4 Regioselective N-Alkylation and N-Arylation Strategies

The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, leading to the formation of regioisomers. The control of regioselectivity in N-alkylation and N-arylation is a critical aspect of indazole chemistry. Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov

1 Control of N1 versus N2 Substitution

The regioselectivity of N-alkylation can be influenced by several factors, including the choice of base, solvent, and electrophile. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation of indazoles. researchgate.netnih.gov In contrast, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the mechanisms governing this regioselectivity. nih.gov These studies suggest that factors like chelation of the cation by the indazole and non-covalent interactions can play a crucial role in directing the substitution to either the N1 or N2 position. nih.gov For example, a chelation mechanism involving a cesium cation has been proposed to favor the formation of N1-substituted products. nih.gov The thermodynamic stability of the tautomers also plays a role; the 1H-indazole is generally more stable than the 2H-indazole, which can influence the product distribution. nih.gov

2 Influence of Substituents on Regioselectivity

The nature and position of substituents on the indazole ring have a significant impact on the N1/N2 regioselectivity of alkylation. Both steric and electronic effects of the substituents can influence the outcome of the reaction. researchgate.netnih.gov

For C-3 substituted indazoles, electron-withdrawing groups such as carboxymethyl, tert-butyl, and carboxamide have been observed to lead to high N1-selectivity when using NaH in THF. researchgate.netnih.gov Conversely, substituents at the C-7 position, such as nitro (NO2) or carboxymethyl (CO2Me) groups, have been shown to direct the alkylation to the N2 position with excellent regioselectivity. researchgate.netnih.govbeilstein-journals.org This highlights the profound effect of substituent placement on the electronic properties of the indazole nitrogen atoms and, consequently, their nucleophilicity and accessibility for alkylation. For instance, in the case of 7-amino-1H-indazole, selective fluorovinylation has been observed at the N-2 position, leaving the amino group intact. acs.org

Exploration of Metal-Free Synthetic Pathways

In recent years, a significant shift towards environmentally benign and cost-effective synthetic methods has spurred the exploration of metal-free pathways for indazole synthesis. organic-chemistry.org These approaches circumvent the use of often expensive and toxic heavy metal catalysts, offering a greener alternative to traditional cross-coupling strategies. researchgate.net

One notable metal-free strategy involves the synthesis of 1H-indazoles from o-aminobenzoximes. This method relies on the selective activation of the oxime group in the presence of the amino group, using methanesulfonyl chloride and triethylamine (B128534) at mild temperatures (0-23 °C). nih.gov This approach is scalable and provides good to excellent yields for a variety of substituted o-aminobenzoximes. nih.gov

Another powerful metal-free method is the base-catalyzed synthesis from (Z)-2-bromoacetophenone tosylhydrazones. nih.gov This reaction proceeds at room temperature using an inexpensive catalytic system composed of a diamine and potassium carbonate (K2CO3), yielding indazoles in excellent yields. nih.gov Furthermore, a one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives offers an operationally simple and mild route to indazoles with very good yields and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org These methods highlight a trend towards milder conditions and more accessible starting materials in heterocyclic synthesis.

| Metal-Free Method | Starting Materials | Key Reagents | Conditions | Yield | Reference |

| From o-aminobenzoximes | Substituted o-aminobenzoximes | Methanesulfonyl chloride, triethylamine | 0-23 °C | Good to Excellent | nih.gov |

| From tosylhydrazones | (Z)-2-bromoacetophenone tosylhydrazones | Diamine, K2CO3 | Room Temperature | Excellent | nih.gov |

| From 2-aminophenones | 2-aminophenones, hydroxylamine derivatives | In situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine | Mild, one-pot | Up to 97% | organic-chemistry.org |

Specific Considerations for Trifluoromethoxy and Amino Substituents

The introduction of specific functional groups, such as the trifluoromethoxy and amino moieties, onto the indazole core requires careful strategic planning to control regioselectivity and ensure compatibility with other reaction steps.

The trifluoromethoxy (–OCF3) group is increasingly important in medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity. mdpi.comnih.gov Its electronic properties can significantly influence a molecule's biological activity. The introduction of this group is a key step in the synthesis of 6-(trifluoromethoxy)-1H-indazol-7-amine.

Incorporating the –OCF3 group often involves specialized reagents and conditions due to the high strength of the C-F bonds. mdpi.com While direct O-trifluoromethylation of phenols is possible using hypervalent iodine reagents, these methods can require harsh conditions. An alternative and common strategy is to construct the indazole ring from a starting material that already contains the trifluoromethoxy substituent on the phenyl ring. This precursor-based approach avoids potential complications with late-stage fluorination reactions that might be incompatible with the indazole heterocycle.

The position of the amino group is critical for the biological activity of many indazole-based compounds. Installing an amino group at the C7 position of the indazole ring, adjacent to the ring-junction nitrogen, presents a significant synthetic challenge.

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group (–NO2). This strategy involves the nitration of a suitable indazole precursor, followed by reduction using standard conditions, such as catalytic hydrogenation (e.g., Pd/C, H2) or metal-acid combinations (e.g., SnCl2, HCl). The primary challenge in this approach is achieving regioselective nitration at the C7 position, which can be influenced by the electronic nature of other substituents on the ring.

Direct amination methods are less common for the C7 position. However, copper-catalyzed cross-coupling reactions have been successfully employed for the N-arylation of 5- and 6-aminoindazoles, demonstrating the utility of transition metals in functionalizing the amino group on the indazole ring. nih.govrsc.org While this applies to modifying an existing amino group, it underscores the ongoing development in C-N bond formation on the indazole scaffold. For the synthesis of 7-amino-1H-indazole, selective functionalization remains a key area of research. acs.org For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the amino group is incorporated during the cyclization step by reacting a substituted benzonitrile (B105546) with hydrazine (B178648). nih.govnih.govresearchgate.net This suggests that for this compound, a strategy involving the cyclization of a pre-functionalized benzene (B151609) ring (e.g., a 2-amino-3-nitro-4-(trifluoromethoxy)benzonitrile derivative) could be a viable route.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is paramount to achieving high yields and purity while ensuring scalability and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

For instance, in the copper-catalyzed N-arylation of aminoindazoles, a detailed investigation of the copper source and solvent was performed. rsc.org The model reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine and phenyl boronic acid was tested with various copper salts and solvents to identify the optimal catalytic system. rsc.org Similarly, in the development of photocatalyst-free syntheses of indazolones, reaction conditions are fine-tuned to maximize efficiency under environmentally benign conditions, such as using UV light and a CO2 atmosphere. researchgate.net

The table below illustrates typical parameters that are varied during the optimization of indazole synthesis.

| Parameter | Variables | Impact on Reaction |

| Catalyst | Metal source (e.g., Cu(OAc)2, CuI), Ligands | Activity, selectivity, and reaction rate. rsc.org |

| Solvent | Polarity (e.g., DMSO, PEG), Protic/Aprotic | Substrate solubility, reaction kinetics, and catalyst stability. |

| Base | Organic (e.g., Et3N), Inorganic (e.g., K2CO3, Cs2CO3) | Deprotonation efficiency, prevention of side reactions. |

| Temperature | -10 °C to 120 °C | Reaction rate, product stability, and side-product formation. |

| Atmosphere | Inert (N2, Ar), Reactive (O2, CO2) | Prevention of oxidative degradation, participation in the reaction mechanism. researchgate.net |

Challenges and Innovations in Indazolamine Synthesis

The synthesis of complex indazolamines is often fraught with challenges, including poor regioselectivity, the need for harsh reaction conditions, and the formation of by-products. A significant challenge in the synthesis of N-substituted indazoles is controlling the site of substitution (N1 vs. N2), as this can dramatically affect the molecule's properties. nih.gov

Furthermore, the use of advanced catalytic systems, including rhodium(III) for C-H bond functionalization, has opened new avenues for creating substituted indazoles with high precision. acs.org These modern methods often proceed under milder conditions and exhibit greater functional group tolerance compared to classical synthetic routes. organic-chemistry.org The move towards photocatalysis and metal-free reactions also represents a major innovation, aligning with the principles of green chemistry by reducing reliance on toxic reagents and minimizing waste. researchgate.net These advancements are crucial for the efficient and sustainable production of novel indazolamine-based therapeutic agents.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution. For a molecule such as 6-(trifluoromethoxy)-1H-indazol-7-amine, with its distinct aromatic, amine, and trifluoromethoxy functionalities, a multi-pronged NMR approach is essential.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Detailed analysis of one-dimensional NMR spectra provides the initial and fundamental layer of structural information, including the number and electronic environment of protons, carbons, and fluorine atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the indazole core, the amine (NH₂) protons, and the indazole NH proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amine group and the electron-withdrawing trifluoromethoxy group. Coupling constants (J) between adjacent protons would reveal their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the indazole ring, with the carbon attached to the trifluoromethoxy group appearing at a characteristic chemical shift. The presence of the fluorine atoms would likely lead to C-F coupling, further aiding in the assignment.

¹⁹F NMR Spectroscopy: Given the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial technique. It is expected to show a singlet for the three equivalent fluorine atoms. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethoxy group.

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH | ¹H NMR | 6.5 - 8.0 | Doublet, Triplet | 7.0 - 9.0 |

| NH₂ | ¹H NMR | 4.0 - 6.0 | Broad Singlet | - |

| NH (indazole) | ¹H NMR | 10.0 - 12.0 | Broad Singlet | - |

| Aromatic C | ¹³C NMR | 100 - 150 | - | - |

| C-OCF₃ | ¹³C NMR | 140 - 160 | Quartet | JCF |

| OCF₃ | ¹⁹F NMR | -55 to -65 | Singlet | - |

Note: The data in this table is hypothetical and serves as an illustration of expected values. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Experiments for Connectivity and Stereochemical Assignment

While 1D NMR provides essential data, 2D NMR experiments are indispensable for establishing the precise connectivity and spatial relationships between atoms, which is crucial for confirming the substitution pattern of the indazole ring.

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their positions relative to each other on the benzene (B151609) ring portion of the indazole core.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, definitively linking the proton and carbon assignments of the aromatic methine groups.

The NOESY experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure. In the context of substituted indazoles, NOESY is invaluable for differentiating between regioisomers. For this compound, a NOESY experiment could show a correlation between the amine protons and the aromatic proton at position 5, confirming the placement of the amine group at position 7. This would be a key experiment to distinguish it from other possible isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel compound like this compound, it provides definitive information on its molecular weight and elemental composition, and offers insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass. With a molecular formula of C8H6F3N3O, the theoretical monoisotopic mass can be calculated with high precision. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The calculated exact mass is determined by summing the masses of the most abundant isotopes of each element. For C8H6F3N3O, this would be:

8 x Carbon-12 (12.000000 Da)

6 x Hydrogen-1 (1.007825 Da)

3 x Fluorine-19 (18.998403 Da)

3 x Nitrogen-14 (14.003074 Da)

1 x Oxygen-16 (15.994915 Da)

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for confident confirmation of the elemental formula.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 8 | 12.000000 | 96.000000 |

| Hydrogen | 6 | 1.007825 | 6.046950 |

| Fluorine | 3 | 18.998403 | 56.995209 |

| Nitrogen | 3 | 14.003074 | 42.009222 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total | | | 217.046296 |

The indazole ring is a stable aromatic system, and its fragmentation is expected to involve characteristic losses. The trifluoromethoxy group is a known fragile substituent in mass spectrometry, often leading to the loss of a CF3 radical or a CF2 moiety. The presence of the amino group will also influence the fragmentation pattern, potentially through the stabilization of adjacent fragment ions.

Plausible Fragmentation Pathways:

Loss of the trifluoromethyl radical (•CF3): A common fragmentation pathway for trifluoromethoxy-substituted compounds is the cleavage of the O-CF3 bond, followed by the loss of a trifluoromethyl radical.

Loss of difluorocarbene (:CF2): Rearrangement and subsequent loss of difluorocarbene from the trifluoromethoxy group is another possibility. fluorine1.ru

Cleavage of the indazole ring: The indazole ring can undergo cleavage, typically involving the loss of N2 or HCN, which is characteristic of many nitrogen-containing heterocyclic compounds.

Loss of the amino group: The amino group could be lost as •NH2 or through more complex rearrangements.

Table 2: Predicted Fragmentation Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 217.0463 | [M - •CF3]+ | •CF3 | 148.0432 |

| 217.0463 | [M - :CF2]+ | :CF2 | 167.0511 |

| 217.0463 | [M - N2]+ | N2 | 189.0432 |

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like this compound. nih.gov ESI typically generates protonated molecules, [M+H]+, in positive ion mode, which is expected for this compound due to the basic nitrogen atoms in the indazole ring and the amino group. This technique minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The use of ESI coupled with tandem mass spectrometry (MS/MS) would allow for controlled fragmentation of the protonated molecule to study its structure in detail.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Expected Characteristic IR Absorptions:

N-H stretching: The amino group (NH2) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. The N-H bond of the indazole ring is also expected to show a broad absorption in this region.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm-1.

C=C and C=N stretching: The aromatic indazole ring will have several characteristic absorptions in the 1450-1620 cm-1 region due to C=C and C=N stretching vibrations.

C-O-C stretching: The trifluoromethoxy group will have strong, characteristic C-O-C stretching bands, typically in the 1000-1300 cm-1 region.

C-F stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in the 1100-1200 cm-1 range.

N-H bending: The N-H bending vibration of the amino group is expected around 1600 cm-1.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amine (NH2) & Indazole (N-H) | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=C/C=N Stretch | Indazole Ring | 1450 - 1620 |

| N-H Bend | Amine (NH2) | ~1600 |

| C-O-C Stretch | Trifluoromethoxy | 1000 - 1300 |

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic indazole ring system.

Expected Raman Shifts:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the indazole ring are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1000-1600 cm-1 region.

C-F Vibrations: The symmetric stretching of the C-F bonds in the trifluoromethoxy group may also be Raman active.

N-H Vibrations: While typically weaker in Raman than in IR, the N-H vibrations may still be observable.

A study on 1H-indazole adsorbed on silver sols has identified key Raman bands for the parent indazole structure, which can serve as a reference for interpreting the spectrum of its derivatives. nih.gov

Table 4: Predicted Raman Shifts for this compound based on Indazole

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm-1) |

|---|---|---|

| Ring Breathing | Indazole Ring | 1000 - 1600 |

| C-H Bending | Aromatic | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. tanta.edu.eg For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. youtube.com

The indazole ring system, being an aromatic structure, contains a conjugated system of π-electrons. The absorption of UV radiation can excite these electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) molecular orbital. youtube.com The π → π transitions are generally of high intensity, while the n → π* transitions, which involve the non-bonding lone pair electrons on the nitrogen atoms, are typically of lower intensity. cutm.ac.in

The specific substituents on the indazole ring—the trifluoromethoxy group at the 6-position and the amine group at the 7-position—are expected to significantly influence the UV-Vis absorption spectrum. The amine group (-NH2) is a strong auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. cutm.ac.in Typically, auxochromes like the amino group cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The trifluoromethoxy group (-OCF3) can also modulate the electronic properties of the aromatic ring, thereby affecting the energy of the electronic transitions.

Detailed experimental UV-Vis spectroscopic data for this compound, including specific absorption maxima (λmax) and molar absorptivity (ε) values, are not extensively reported in publicly available scientific literature. However, a hypothetical representation of such data, based on the expected behavior of similar substituted indazole derivatives, is presented below to illustrate the typical information obtained from such an analysis. The solvent used for the analysis is crucial as it can influence the position and intensity of the absorption bands; polar solvents, for instance, can affect the energies of n → π* transitions. youtube.com

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~280 | ~8,000 | π → π |

| Ethanol | ~320 | ~4,500 | n → π |

| Cyclohexane | ~275 | ~8,200 | π → π |

| Cyclohexane | ~310 | ~3,000 | n → π |

Note: The data in this table is illustrative and represents expected values for a compound with this structure based on general principles of UV-Vis spectroscopy. It is not based on reported experimental findings.

The study of the electronic transitions through UV-Vis spectroscopy provides valuable insights into the electronic structure of this compound. The precise absorption maxima and molar absorptivities are sensitive to the molecular environment and can be used to understand the effects of substitution on the indazole core.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and various other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and determining their ground-state properties. For heterocyclic compounds like indazole derivatives, DFT methods, such as the B3LYP hybrid functional, are commonly employed to achieve a balance between accuracy and computational cost. dergipark.org.trnih.gov

The geometry optimization of 6-(trifluoromethoxy)-1H-indazol-7-amine would yield the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. The indazole core is expected to be largely planar. The optimization process also reveals the molecule's electronic properties, such as the distribution of electron density and the molecular dipole moment, which are influenced by the opposing electronic effects of the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group.

Interactive Table: Representative Predicted Structural Parameters for this compound

Note: The following data are illustrative, based on DFT calculations of related indazole structures. Specific experimental or calculated values for this exact molecule are not available in the cited literature.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-N (indazole ring) | ~1.35 - 1.39 Å |

| Bond Length | N-N (indazole ring) | ~1.37 Å |

| Bond Length | C-C (benzene ring) | ~1.39 - 1.41 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-F (trifluoromethyl) | ~1.34 Å |

| Bond Length | C-N (amine) | ~1.38 Å |

| Bond Angle | C-N-N (indazole ring) | ~105 - 110° |

| Bond Angle | N-N-C (indazole ring) | ~110 - 112° |

| Bond Angle | C-O-C (ether linkage) | ~118° |

| Dihedral Angle | C-C-N-H (amine) | Near 0° or 180° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing highly electronegative atoms like fluorine and oxygen, it is crucial to use basis sets that can accurately describe electron polarization and diffuse electron density.

Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. nih.gov The inclusion of polarization functions (d,p) allows orbitals to change shape, which is essential for describing chemical bonds accurately. Diffuse functions (++), which allow for the description of electron density far from the nucleus, are important for anions, lone pairs, and hydrogen-bonded systems, making them relevant for the amino group in this compound. dergipark.org.trnih.gov For even greater accuracy, especially for fluorine-containing compounds, correlation-consistent basis sets like those developed by Dunning (e.g., aug-cc-pVDZ) may be employed. rsc.org

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, which can be converted into chemical shifts (δ). nih.gov This is particularly useful for predicting ¹H, ¹³C, and ¹⁹F NMR spectra. The prediction of ¹⁹F NMR shifts can be challenging due to the large chemical shift range and sensitivity of fluorine to its electronic environment, but DFT methods can provide reliable assignments. rsc.orgnih.gov Calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. github.io

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of molecular motion. These frequencies can be correlated with experimental infrared (IR) and Raman spectra. Characteristic vibrational modes for this compound would include N-H stretching of the amine and indazole groups, C-H stretching of the aromatic ring, and strong absorptions corresponding to the C-O and C-F bonds of the trifluoromethoxy group. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.

Interactive Table: Predicted Spectroscopic Data Ranges for this compound

Note: These are estimated ranges based on computational studies of analogous substituted indazole and aromatic compounds. nih.govnih.gov

| Spectrum | Functional Group | Predicted Chemical Shift / Frequency Range |

| ¹H NMR | Aromatic-H | 6.5 - 8.0 ppm |

| ¹H NMR | Amine-H (NH₂) | 4.0 - 6.0 ppm (broad) |

| ¹H NMR | Indazole-H (N-H) | 10.0 - 13.0 ppm (broad) |

| ¹³C NMR | Aromatic-C | 100 - 150 ppm |

| ¹³C NMR | C-OCF₃ | 145 - 155 ppm |

| ¹³C NMR | CF₃ | ~120 ppm (quartet due to C-F coupling) |

| ¹⁹F NMR | -OCF₃ | -55 to -65 ppm (relative to CFCl₃) |

| IR Freq. | N-H Stretch | 3300 - 3500 cm⁻¹ |

| IR Freq. | C-H Aromatic Stretch | 3000 - 3100 cm⁻¹ |

| IR Freq. | C-F Stretch | 1100 - 1300 cm⁻¹ (strong) |

| IR Freq. | C-O Stretch | 1200 - 1250 cm⁻¹ (strong) |

Reactivity Descriptors and Prediction

Theoretical calculations can also predict the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals and conceptual DFT indices.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.tr

For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic system and the lone pair of the amino group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the indazole ring system, which can accept electrons in nucleophilic reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.com The presence of both electron-donating and electron-withdrawing groups suggests a potentially moderate HOMO-LUMO gap. rsc.org

Interactive Table: Representative FMO Data for Substituted Indazoles

Note: These values are illustrative, based on published DFT calculations for various indazole derivatives, to provide context for this compound. dergipark.org.trirjweb.com

| Parameter | Typical Value (eV) | Implication for Reactivity |

| EHOMO | -5.5 to -6.5 | Moderate to good electron-donating ability |

| ELUMO | -1.0 to -2.0 | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | High kinetic stability, moderate reactivity |

Conceptual DFT provides a set of descriptors that quantify global reactivity trends based on how a system's energy changes with the number of electrons. These indices are typically calculated from HOMO and LUMO energies using Koopmans' theorem. irjweb.com

Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.comtcu.edu

Electronic Chemical Potential (μ): Calculated as μ ≈ (EHOMO + ELUMO) / 2, it represents the escaping tendency of electrons from a system.

Global Electrophilicity Index (ω): Defined as ω = μ² / (2η), it quantifies the ability of a species to accept electrons. dergipark.org.tr

Global Nucleophilicity (N): This index measures the electron-donating capability of a molecule.

Interactive Table: Predicted Conceptual DFT Reactivity Indices

Note: These are estimated values based on typical HOMO/LUMO energies for related compounds. dergipark.org.trirjweb.com

| Index | Formula | Predicted Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 | Moderately hard, indicating good stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.75 | Moderate electron escaping tendency |

| Electrophilicity (ω) | μ² / (2η) | ~3.5 | Moderate electrophile |

| Nucleophilicity (N) | EHOMO - EHOMO(TCE) | > 2.0 | Likely a moderate to strong nucleophile |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No studies detailing the MEP mapping of this compound were found. Such a study would theoretically identify the electrophilic and nucleophilic sites on the molecule, with negative potential regions (likely around the nitrogen atoms of the indazole ring and the oxygen and fluorine atoms of the trifluoromethoxy group) indicating sites for electrophilic attack, and positive potential regions (likely around the amine and indazole N-H protons) indicating sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility

There is no available research on the conformational analysis or molecular flexibility of this compound through MD simulations. These simulations would provide insight into the molecule's preferred three-dimensional structures, the rotational barrier of the trifluoromethoxy group, and the puckering of the indazole ring system.

Intermolecular Interactions and Solvent Effects

No MD simulation data exists regarding the intermolecular interactions of this compound with other molecules or its behavior in different solvents. Such studies would be crucial for understanding its solubility, aggregation properties, and potential interactions with biological macromolecules.

Structure-Property Relationship (SPR) Studies on a Theoretical Basis

Theoretical SPR studies for this compound are not present in the current scientific literature. These studies would computationally link the specific structural features of the molecule to its physicochemical properties, such as its electronic properties, lipophilicity, and reactivity.

Modeling of Reaction Mechanisms and Transition States

There is no information available on the computational modeling of reaction mechanisms or the identification of transition states involving this compound. This type of research would be essential for predicting its reactivity in chemical synthesis and its metabolic pathways.

Structural Elucidation Through Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the cornerstone technique for the unambiguous determination of a molecule's solid-state structure. The initial step in this process would be the growth of high-quality single crystals of 6-(trifluoromethoxy)-1H-indazol-7-amine, a process that can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. The positions and intensities of the diffracted X-rays are then used to calculate the electron density map of the unit cell, which is the fundamental repeating unit of the crystal lattice. From this map, the precise coordinates of each atom in the this compound molecule can be determined, revealing bond lengths, bond angles, and torsion angles.

The crystallographic data obtained from SCXRD analysis would be presented in a standardized format, as exemplified in the table below, which showcases typical parameters determined for crystalline materials.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the compound. | C8H6F3N3O |

| Formula Weight | The mass of one mole of the compound. | 217.15 g/mol |

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.2, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 975.4 |

| Z | The number of molecules per unit cell. | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. A thorough analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material. For this compound, the primary intermolecular interactions expected are hydrogen bonding and potentially π-π stacking.

The amino (-NH₂) group and the indazole nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively. The formation of N-H···N hydrogen bonds would likely play a significant role in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. The trifluoromethoxy (-OCF₃) group, while generally considered a weak hydrogen bond acceptor, could also participate in weaker C-H···F or C-H···O interactions.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | -NH₂ (donor), Indazole N (acceptor) | Primary driver of molecular recognition and packing. |

| π-π Stacking | Indazole aromatic rings | Contributes to the stabilization of the crystal lattice. |

| Other Weak Interactions | C-H···F, C-H···O involving the trifluoromethoxy group and other parts of the molecule. | Fine-tunes the overall crystal packing arrangement. |

Polymorphism and Solid-State Landscape Investigation

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are of critical importance in the pharmaceutical and materials science industries. An investigation into the solid-state landscape of this compound would involve a systematic search for different polymorphic forms.

This is typically achieved by crystallizing the compound under a wide range of conditions, including different solvents, temperatures, and pressures. Each new crystalline form would be characterized by SCXRD to determine its unique crystal structure. The identification of multiple polymorphs would necessitate a detailed comparison of their crystal packing and intermolecular interactions to understand the subtle energetic differences that give rise to their formation.

Computational Crystallography for Crystal Structure Prediction and Validation

In conjunction with experimental techniques, computational crystallography has emerged as a powerful tool for predicting and validating crystal structures. Crystal Structure Prediction (CSP) methods utilize computational algorithms to generate a landscape of energetically plausible crystal structures based on the molecular structure of this compound.

These predicted structures can guide experimental polymorph screening efforts and provide insights into the likely packing arrangements. Once an experimental crystal structure is determined via SCXRD, computational methods, such as Density Functional Theory (DFT), can be used to optimize the geometry and calculate the lattice energy, providing a means of validating the experimental findings and assessing the relative stability of different polymorphic forms.

Crystallographic Techniques in Materials Science Applications

The knowledge gained from the crystallographic analysis of this compound has significant implications for its potential applications in materials science. The precise control over the solid-state structure allows for the engineering of materials with desired properties. For instance, understanding the hydrogen bonding networks and π-π stacking interactions can inform the design of crystalline materials with specific optical or electronic properties.

Furthermore, crystallographic studies are essential for the development of co-crystals, where this compound is crystallized with another molecule to form a new crystalline solid with tailored properties. By carefully selecting co-formers that can interact with the target molecule through specific intermolecular interactions, it is possible to modify properties such as solubility, stability, and bioavailability.

Chemical Transformations and Reactivity Profile

Functional Group Interconversions on the Indazole Core

The indazole ring system, along with its substituents, offers several sites for functional group modification. These transformations are crucial for fine-tuning the molecule's physicochemical properties and biological activity.

The trifluoromethoxy (-OCF₃) group is known for its high stability and is generally unreactive under common synthetic conditions. mdpi.com This inertness is a key feature, as it allows for chemical modifications to be directed to other parts of the molecule without affecting the -OCF₃ moiety. The primary role of the trifluoromethoxy group in drug design is often as a bioisostere for other groups, like a methoxy (B1213986) or chloro group, to enhance metabolic stability and lipophilicity. mdpi.com Direct chemical transformations of the trifluoromethoxy group on the indazole core are not commonly reported in the literature, reflecting its robust nature.

The 7-amino group is a primary site of reactivity on the 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold. Its nucleophilic character allows for a variety of transformations to introduce diverse substituents. While direct examples for the 7-amino isomer are specific, the reactivity patterns can be inferred from studies on other aminoindazoles, such as the 6-amino and 3-amino isomers. nih.govnih.gov

Acylation and Amidation: The amino group can be readily acylated with agents like acetic anhydride (B1165640) or chloroacetic anhydride to form the corresponding acetamide (B32628) derivatives. nih.govnih.gov This reaction is typically carried out under basic conditions. Amidation reactions introduce a carbonyl group linked to a nitrogen atom, a common feature in many biologically active compounds.

Alkylation: Alkylation of the amino group can be achieved through reductive amination. nih.gov This process involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to yield secondary or tertiary amines. nih.gov This strategy is a powerful tool for introducing a wide range of alkyl groups.

Arylation: The amino group can undergo arylation through cross-coupling reactions. For instance, copper-catalyzed cross-coupling with aryl boronic acids has been used to synthesize N-aryl aminoindazoles. nih.gov This method provides a direct route to connect aryl moieties to the indazole core via the amino linker.

| Reaction Type | Reagents & Conditions | Product Type | Reference Example |

|---|---|---|---|

| Acylation | Acetic anhydride, base | Acetamide derivative | Preparation of acetamides from 6-aminoindazoles. nih.gov |

| Alkylation (Reductive Amination) | Aldehyde/ketone, sodium cyanoborohydride | Secondary or tertiary amine | Synthesis of N-alkylated 6-aminoindazoles. nih.gov |

| Arylation | Aryl boronic acid, Cu(II) catalyst | N-Aryl amine | Cu-catalyzed N-arylation of 5- and 6-aminoindazoles. nih.gov |

Derivatization Strategies for Analog Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of diverse analogs for biological screening. nih.govcaribjscitech.com Derivatization strategies often focus on modifying the amino group or the nitrogen atoms of the pyrazole (B372694) ring within the indazole core.

The synthesis of compound libraries often involves parallel synthesis techniques where the core scaffold is reacted with a variety of building blocks. For instance, the reductive amination of the amino group with a collection of different aldehydes can rapidly generate a library of N-alkylated analogs. nih.gov Similarly, coupling the amino group with a diverse set of carboxylic acids or aryl halides can produce libraries of amides and N-aryl derivatives, respectively. nih.govnih.gov These strategies are fundamental in the hit-to-lead optimization process in drug discovery.

Exploration of Novel Reaction Pathways Involving the Indazolamine Moiety

Recent research has explored novel reaction pathways that utilize the unique reactivity of the indazole scaffold. One such example is the defluorinative coupling of 7-amino-1H-indazole with unactivated vinyl fluorides, which proceeds selectively at the N-2 position of the indazole ring, leaving the amino group intact. acs.org This reaction highlights the differential reactivity of the nitrogen atoms within the indazole core and provides a novel method for N-functionalization.

Furthermore, aminoindazoles can participate in cyclization reactions to form more complex, fused heterocyclic systems. For example, (arylamino)-indazoles, formed by N-arylation of aminoindazoles, can undergo subsequent palladium-catalyzed cross-dehydrogenative coupling to yield medicinally important pyrazole-fused carbazoles. nih.gov Such intramolecular cyclizations are powerful strategies for building molecular complexity.

Mechanistic Investigations of Chemical Reactivity

The regioselectivity of reactions on the indazole core, particularly N-alkylation, has been the subject of mechanistic studies. The alkylation of 1H-indazoles can occur at either the N-1 or N-2 position, and the outcome is often influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.org For instance, with 7-substituted indazoles, the use of certain substituents can direct alkylation to the N-2 position. beilstein-journals.org

Mechanistic studies on the addition of indazoles to formaldehyde (B43269) in acidic conditions have also been conducted. acs.orgnih.gov These studies help to elucidate the reaction pathways and the stability of intermediates, providing a deeper understanding of the fundamental reactivity of the indazole nucleus. Density functional theory (DFT) calculations are often employed to support experimental findings and to predict the outcomes of reactions. acs.org

Reactivity as a Ligand or Catalyst Component (if applicable)

The use of this compound as a ligand in transition metal catalysis or as a component in organocatalysis is not widely reported in the current literature. While the presence of multiple nitrogen atoms suggests potential for metal coordination, this application has not been a primary focus of research for this particular molecule or its close analogs.

Role As a Synthetic Building Block and Privileged Scaffold in Chemical Synthesis

Design Principles for Utilizing the Indazolamine Scaffold

The strategic use of the 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold in chemical synthesis, particularly for drug discovery, is guided by several key design principles. These principles leverage the intrinsic properties of both the core indazole structure and its specific substituents.

Bioisosterism and Physicochemical Modulation : The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry. bohrium.com It is often employed as a bioisostere for other groups to fine-tune a molecule's properties. The -OCF₃ group is highly lipophilic, more so than a trifluoromethyl (-CF₃) group, which can significantly enhance a molecule's ability to cross cell membranes. mdpi.comresearchgate.net This increased lipophilicity can improve pharmacokinetic profiles. researchgate.net Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making trifluorinated groups like -OCF₃ highly resistant to metabolic degradation by oxidative enzymes in the body. mdpi.com Incorporating this group can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate. researchgate.net

Receptor Interaction and Binding : The indazole core provides a rigid framework with hydrogen bond donors (N-1 amine) and acceptors (N-2). The 7-amino group introduces an additional key hydrogen bond donor site. This arrangement allows for multiple points of interaction with biological targets like protein kinases, which are often implicated in cancer. nih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.govmdpi.com

Vectorial Orientation for Library Synthesis : The distinct functional groups—the reactive 7-amino group and the two nitrogen atoms of the pyrazole (B372694) ring (N-1 and N-2)—provide orthogonal handles for chemical modification. This allows for the systematic and controlled synthesis of large libraries of compounds, where different substituents can be introduced at specific positions to explore the chemical space around the scaffold and optimize for biological activity.

Table 1: Physicochemical Properties of Fluorinated Substituents in Drug Design

| Property | Trifluoromethyl (-CF₃) Group | Trifluoromethoxy (-OCF₃) Group |

|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 mdpi.com | +1.04 researchgate.net |

| Electronic Effect | Strong electron-withdrawing mdpi.com | Strong electron-withdrawing bohrium.com |

| Metabolic Stability | High, due to strong C-F bonds mdpi.com | High, due to strong C-F bonds bohrium.com |

| Key Role in Design | Enhances binding affinity, blocks metabolic oxidation, acts as a bioisostere for chlorine or methyl groups. wikipedia.org | Modulates lipophilicity for membrane permeability, enhances metabolic stability, fine-tunes electronic properties. bohrium.comresearchgate.net |

Applications in the Construction of Complex Molecular Architectures

The this compound scaffold serves as a foundational element for building intricate molecules, particularly those designed as therapeutic agents. Its utility is demonstrated in the assembly of multi-component structures through modern synthetic reactions.

One of the primary applications is in the synthesis of kinase inhibitors. The scaffold can be elaborated using transition-metal-catalyzed cross-coupling reactions. For example, strategies often involve an initial Suzuki coupling at a halogenated position on the indazole ring to introduce new aryl or heteroaryl moieties. mdpi.com Following this, the amino group at C-7 or a functional group installed at N-1 can be used to connect other fragments of the target molecule. This modular approach, combining core scaffold synthesis with subsequent coupling reactions, allows for the creation of complex structures like those found in advanced clinical candidates. For instance, the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors has been achieved using an indazol-3-amine scaffold, which was further elaborated through molecular hybridization strategies. nih.gov

Strategies for Scaffold Functionalization and Diversification

Diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR). Chemists employ a range of strategies to modify the core structure at its various reactive sites.

N-Arylation and N-Alkylation : The nitrogen atoms of the pyrazole ring are common sites for functionalization. N-alkylation or N-arylation can significantly impact the compound's biological activity and physical properties. These reactions typically proceed by deprotonating the indazole with a base, followed by reaction with an alkyl or aryl halide. beilstein-journals.org The regioselectivity of this reaction (N-1 vs. N-2) is a critical consideration, as discussed in the next section.

Transition-Metal-Catalyzed C-H Functionalization : A more modern and atom-economical approach is the direct functionalization of C-H bonds. scilit.com This strategy avoids the need for pre-functionalized starting materials (e.g., halogenated indazoles). Catalysts based on rhodium, palladium, or cobalt can activate specific C-H bonds on the indazole ring, allowing for the direct introduction of new functional groups like aryl, alkyl, or acyl moieties. nih.govresearchgate.netmdpi.com For example, Rh(III)-catalyzed C-H activation has been used to synthesize substituted 1H-indazoles in a single step from simpler precursors. nih.gov

Modification of the 7-Amino Group : The primary amine at the C-7 position is a versatile functional handle. It can undergo a wide variety of reactions, including acylation to form amides, reductive amination to form secondary or tertiary amines, and diazotization followed by substitution (Sandmeyer reaction) to introduce a range of other functionalities. These modifications are crucial for probing interactions with specific regions of a biological target.

Methodologies for Introducing and Modifying Substituents at Specific Positions (e.g., C-6, C-7, N-1)

Controlling the position of new substituents is paramount in synthesizing specific, active molecules. Different methodologies are employed to achieve this regioselectivity.

C-6 and C-7 Positions : The substituents at these positions are typically installed during the synthesis of the indazole ring itself. For example, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starts from a pre-functionalized benzonitrile (B105546). mdpi.com This approach ensures that the substituents are in the correct position from the outset. Direct functionalization of the benzene (B151609) part of an existing indazole core via electrophilic aromatic substitution is often difficult and can lead to mixtures of isomers.

N-1 vs. N-2 Alkylation : The alkylation of an NH-indazole can occur at either the N-1 or N-2 position, and controlling the outcome is a common challenge. The regioselectivity is influenced by steric and electronic factors of both the indazole substituents and the alkylating agent, as well as the reaction conditions (base, solvent). beilstein-journals.org

Steric Hindrance : Bulky substituents at the C-7 position, adjacent to N-1, can sterically hinder attack at N-1, thereby favoring alkylation at the more accessible N-2 position.

Electronic Effects : Electron-withdrawing groups on the benzene ring, particularly at the C-7 position, can increase the acidity of the N-1 proton and favor N-2 alkylation under certain conditions. nih.gov

Chelation Control : When a coordinating group (like an ester) is present at the C-7 position, the use of a cation like Cs⁺ can lead to chelation, directing the alkylating agent to the N-1 position. nih.gov

Table 2: Summary of Methodologies for Regioselective Functionalization

| Position | Method | Controlling Factors |

|---|---|---|

| C-3 | Transition-metal-catalyzed C-H activation researchgate.net | Directing group on N-2, catalyst choice. |

| N-1 | N-alkylation with base (e.g., NaH) in THF nih.gov | Generally the thermodynamic product. Favored by lack of steric hindrance at C-7. |

| N-2 | N-alkylation with base | Favored by sterically bulky groups at C-7 or electron-withdrawing groups at C-7. nih.gov |

| C-6 / C-7 | Incorporated during precursor synthesis mdpi.com | Choice of substituted starting materials (e.g., substituted o-nitro- or o-halobenzonitriles). |

Synthetic Efficiency and Atom Economy in Indazolamine-Mediated Reactions

In modern chemical synthesis, particularly in the pharmaceutical industry, efficiency is measured not just by chemical yield but also by principles of green chemistry, such as atom economy. primescholars.com Atom economy assesses how many atoms from the reactants are incorporated into the final desired product versus how many are lost in byproducts. jocpr.com

The synthesis of the indazole scaffold itself can vary in its atom economy. Classical methods, like the Davis-Beirut reaction, can have lower atom economy. In contrast, modern cyclization reactions that proceed via C-H activation/amination cascades are highly efficient. For example, Rh(III)-catalyzed syntheses that construct the indazole ring in a single step from azobenzenes and aldehydes exhibit high atom economy as most atoms from the starting materials are incorporated into the product. nih.gov

When using this compound as a building block, reactions with high atom economy are preferred.

High Atom Economy Reactions : Addition reactions, cycloadditions, and some transition-metal-catalyzed C-H functionalizations are inherently atom-economical as they add functionality without creating stoichiometric byproducts.

The goal in utilizing the indazolamine scaffold is to design synthetic routes that are not only high-yielding but also minimize waste by choosing atom-economical transformations wherever possible. researchgate.net

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Indazolamine Synthesis

The synthesis of indazole derivatives, including 6-(trifluoromethoxy)-1H-indazol-7-amine, is an area ripe for the application of green chemistry principles. Traditional synthetic routes often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant environmental impact. jocpr.comdcatvci.org Future research will likely focus on developing more ecologically benign and sustainable synthetic pathways.

Key areas of development in green synthesis for indazolamines are expected to include:

Use of Greener Solvents: A primary goal will be the replacement of conventional organic solvents with more environmentally friendly alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com These solvents reduce the toxicity and disposal issues associated with traditional chemical processes.

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can dramatically improve atom economy and reduce waste. researchgate.net Research into novel catalysts, including biocatalysts, for indazole ring formation could lead to more efficient and selective syntheses.

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasound-mediated synthesis can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. researchgate.net

Renewable Feedstocks: A long-term objective will be to source starting materials from renewable feedstocks, moving away from a reliance on petrochemicals and further reducing the carbon footprint of the synthesis. jocpr.com

The following table summarizes potential green chemistry strategies for the synthesis of indazolamines.

| Green Chemistry Principle | Application in Indazolamine Synthesis | Potential Benefits |

| Waste Prevention | One-pot or tandem reactions to minimize intermediate purification steps. nih.gov | Reduced solvent usage, lower material loss, and increased overall yield. |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Minimized byproduct formation and more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and intermediates. | Improved safety for researchers and reduced environmental contamination. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water or ionic liquids. | Reduced air pollution and health risks. |

Flow Chemistry Applications in Indazolamine Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology with the potential to revolutionize the production of fine chemicals and pharmaceuticals, including indazolamine derivatives. acs.orgmdpi.com This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reproducibility, and greater scalability. acs.orgresearchgate.net

Future applications of flow chemistry in the synthesis of this compound could involve:

Improved Safety: Many reactions for synthesizing heterocyclic compounds involve hazardous reagents or intermediates. Performing these reactions in a continuous flow reactor minimizes the volume of hazardous material at any given time, significantly improving safety. acs.org

Enhanced Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org

Scalability: Scaling up a synthesis from the laboratory to industrial production is often a significant challenge in batch chemistry. In flow chemistry, production can be increased by simply running the reactor for a longer duration or by using parallel reactor systems, streamlining the scale-up process. acs.org

The table below outlines the potential advantages of flow chemistry for key steps in indazolamine synthesis.

| Synthetic Step | Traditional Batch Challenge | Flow Chemistry Advantage |

| Nitration/Halogenation | Exothermic reactions, potential for runaways. | Superior heat transfer and temperature control. |

| Cyclization | Long reaction times, potential side reactions. | Precise control of residence time, enabling optimization for yield. |

| Functional Group Interconversion | Use of hazardous reagents in large quantities. | Small reactor volumes enhance safety when handling hazardous materials. |

Advancements in Asymmetric Synthesis of Chiral Indazolamine Derivatives

While this compound itself is not chiral, the synthesis of its chiral derivatives is a significant area for future research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can have profound implications for its biological activity. nih.gov

Future advancements in the asymmetric synthesis of chiral indazolamine derivatives are likely to focus on:

Chiral Catalysts: The development of novel chiral catalysts, including metal-based and organocatalysts, will be key to achieving high enantioselectivity in the synthesis of indazolamines with stereocenters.

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, will continue to be a valuable strategy. nih.gov

Substrate-Controlled Synthesis: Designing synthetic routes where the existing chirality in a starting material influences the creation of new stereocenters will be an important approach.

The following table highlights different strategies for achieving asymmetry in the synthesis of chiral indazolamine derivatives.

| Asymmetric Strategy | Description | Potential Application |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. youtube.com | Enantioselective alkylation or arylation at the N1 or C3 position of the indazole ring. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to introduce chirality. youtube.com | Diastereoselective reactions to create specific stereoisomers. |

| Chiral Auxiliary | A chiral molecule is attached to the substrate to guide the stereochemical outcome of a subsequent reaction. nih.gov | Control of stereochemistry in the formation of substituents on the indazole core. |

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is becoming increasingly important for the discovery and optimization of new chemical reactions. For the synthesis of novel indazolamine derivatives, this integrated approach can accelerate the development process.

Future research in this area will likely involve:

Reaction Prediction: Using computational models, such as Density Functional Theory (DFT), to predict the feasibility and outcome of new reactions for indazole synthesis. nih.gov This can help to prioritize experimental efforts and avoid unpromising synthetic routes.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping chemists to understand how a reaction proceeds and how it can be optimized. nih.gov

Catalyst Design: Computational screening can be used to design new catalysts with improved activity and selectivity for specific transformations in indazolamine synthesis.

Exploration of Indazolamines in Novel Chemical Transformations

Indazolamines, including this compound, can serve as versatile building blocks for the synthesis of more complex molecules. Future research will undoubtedly explore their utility in a wide range of novel chemical transformations.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the C-H bonds of the indazole core is a highly attractive strategy for introducing new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The amino group and the indazole nitrogen atoms can be utilized in various cross-coupling reactions to build more complex molecular architectures.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product in a single step can significantly improve synthetic efficiency. frontiersin.org

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethoxy)-1H-indazol-7-amine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Route 1 : Use of tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) to deprotonate intermediates, followed by column chromatography for purification .

- Route 2 : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids or esters, employing sodium carbonate as a base and triphenylphosphine as a ligand. Monitoring via thin-layer chromatography (TLC) is critical .

- Key Reagents : THF, Et₃N, Pd(OAc)₂, aryl boronic acids, and sodium carbonate.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the indazole scaffold and trifluoromethoxy group integration.

- Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~247.04 for [M+H]⁺).

- X-ray Crystallography : Definitive structural elucidation, particularly if discrepancies arise in spectral data .

- Elemental Analysis : To verify purity (>97% as per synthetic standards) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Experimental determination via saturation assays is advised.

- Stability : Store at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, or Ni-based catalysts for cross-coupling efficiency.

- Solvent Effects : Test DMF vs. THF for improved solubility of intermediates.

- Temperature Gradients : Optimize between 60–100°C for aryl coupling steps.

- Yield Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | THF | 80 | 65 |

| PdCl₂ | DMF | 100 | 72 |

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR (¹H, ¹³C, ¹⁹F), IR (C-F stretch ~1250 cm⁻¹), and HRMS.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm indazole nitrogen connectivity.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize kinase or GPCR targets based on structural analogs (e.g., indazole derivatives as kinase inhibitors).

- Assay Types :

- Enzyme Inhibition : Fluorescence polarization (FP) assays with ATP-competitive probes.

- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116, HepG2) at 10–100 µM concentrations.

- Positive Controls : Include staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) .

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).

- ADMET Prediction : SwissADME for pharmacokinetic profiling (logP ~3.2, high membrane permeability).

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) on bioactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.